6,7-Dimethoxy-2-[(pyridin-2-ylmethyl)sulfanyl]quinazolin-4-ol

Physicochemical Properties Medicinal Chemistry Lead Optimization

The compound 6,7-Dimethoxy-2-[(pyridin-2-ylmethyl)sulfanyl]quinazolin-4-ol (CAS: 1192805-94-9) is a synthetic, polyfunctional quinazoline derivative with a molecular formula of C16H15N3O3S and a molecular weight of approximately 329.4 g/mol. It belongs to the class of 2-(substituted-thio)-quinazolin-4-ones, which are under investigation for their interactions with molybdenum hydroxylases.

Molecular Formula C16H15N3O3S
Molecular Weight 329.4 g/mol
Cat. No. B12248225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-2-[(pyridin-2-ylmethyl)sulfanyl]quinazolin-4-ol
Molecular FormulaC16H15N3O3S
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)NC(=N2)SCC3=CC=CC=N3)OC
InChIInChI=1S/C16H15N3O3S/c1-21-13-7-11-12(8-14(13)22-2)18-16(19-15(11)20)23-9-10-5-3-4-6-17-10/h3-8H,9H2,1-2H3,(H,18,19,20)
InChIKeyBKVTZYYNPZICKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-2-[(pyridin-2-ylmethyl)sulfanyl]quinazolin-4-ol: A Specialized Quinazoline Scaffold for Advanced Research


The compound 6,7-Dimethoxy-2-[(pyridin-2-ylmethyl)sulfanyl]quinazolin-4-ol (CAS: 1192805-94-9) is a synthetic, polyfunctional quinazoline derivative with a molecular formula of C16H15N3O3S and a molecular weight of approximately 329.4 g/mol . It belongs to the class of 2-(substituted-thio)-quinazolin-4-ones, which are under investigation for their interactions with molybdenum hydroxylases [1]. The compound is currently a specialized research reagent with no approved therapeutic indication, primarily offered for in vitro and preclinical studies [2].

Molybdenum hydroxylase target engagement probe
Non-ATP-competitive quinazoline scaffold
Synthetic precursor for thieno-fused heterocycles

Why Generic 6,7-Dimethoxyquinazoline Analogs Cannot Substitute for 6,7-Dimethoxy-2-[(pyridin-2-ylmethyl)sulfanyl]quinazolin-4-ol


The 2-[(pyridin-2-ylmethyl)sulfanyl] moiety is a critical pharmacophoric element distinct from the more common 4-anilino or 4-alkoxy substituents [1]. Direct substitution with generic 6,7-dimethoxyquinazoline analogs, which typically target the ATP-binding site of kinases, would lead to a complete loss of the sulfur-mediated mechanism of action crucial for allosteric modulation of enzymes like molybdenum hydroxylases [2]. This structural specificity cannot be achieved through simple molecular similarity, making targeted procurement essential for research focused on this unique interaction profile.

Core moiety mismatch The 2-[(pyridin-2-ylmethyl)sulfanyl] group is critical; generic 4-anilino or 4-alkoxy analogs may not engage molybdenum hydroxylases.
Mechanism divergence Kinase-targeting 6,7-dimethoxyquinazolines likely shift mechanism away from allosteric modulation, altering pathway readouts.
Synthetic intermediacy loss Simple 6,7-dimethoxyquinazoline building blocks lack the thioether handle required for Thorpe-Ziegler cyclization.

Quantitative Differentiation of 6,7-Dimethoxy-2-[(pyridin-2-ylmethyl)sulfanyl]quinazolin-4-ol from Closest Analogs


Molecular Weight Advantage: A Significant Differentiation from the Parent Scaffold

The target compound's molecular weight (329.4 g/mol) is 47% greater than the simple analog 6,7-Dimethoxyquinazoline (190.2 g/mol), placing it further into the optimal lead-like property space .

MW Differentiation
Data to verify
329.4 vs 190.2 g/mol +47%
May support increased intermolecular interaction potential
Calculated MW; no experimental validation reported
Physicochemical Properties Medicinal Chemistry Lead Optimization

Enhanced Permeability Predictions Driven by LogP Increase

The introduction of the pyridin-2-ylmethyl sulfanyl group is predicted to increase the partition coefficient (cLogP) by approximately 2.4 units compared to the parent scaffold, which typically increases passive membrane permeability [1].

cLogP Increase
Context-dependent
~3.4 vs ~1.0 +~2.4 units
May support enhanced membrane permeability prediction
QSAR model-derived; requires experimental validation
Pharmacokinetics Lipophilicity ADME

Conformational Dynamics: A Five-Fold Increase in Rotatable Bonds

The target compound possesses approximately 5 more rotatable bonds than the comparator 6,7-dimethoxyquinazoline-4-thiol, a feature that significantly impacts its conformational entropy and adaptability within a binding pocket .

Rotatable Bonds
Data to verify
~6 vs ~1 bond +600%
May support broader conformational sampling
SMILES-based count; no conformational analysis provided
Conformational Flexibility Target Binding Entropy

Mechanistic Divergence: Potential for Molybdenum Hydroxylase Inhibition

Unlike 6,7-dimethoxyquinazoline-based kinase inhibitors which act through ATP-binding site competition, this compound's 2-thioquinazolin-4-one core suggests a distinct mechanism involving allosteric inhibition of molybdenum hydroxylases, with a class Ki range of 66–753 µM [1].

Mechanistic Divergence
Class-level
Molybdenum hydroxylase inhibitor (class Ki 66–753 µM) vs EGFR kinase inhibitor (IC50 0.025 nM)
Supports investigation of non-kinase enzyme modulation
Class-level Ki; target-specific data pending
Enzyme Inhibition Allosteric Modulation Mechanism of Action

Supplemental Evidence: A Validated Synthetic Entry into Diverse Heterocyclic Systems

The compound is a key intermediate in the synthesis of quinazolinylthieno[2,3-b]pyridines, demonstrating its unique utility in creating structurally complex and diverse molecules not accessible from 4-chloroquinazoline intermediates [1].

Synthetic Utility
Method context
Enables Thorpe-Ziegler cyclization to thieno[2,3-b]pyridines
Allows access to fused heterocyclic scaffolds not possible with 4-chloro analogs
Validated synthetic route in peer-reviewed literature
Synthetic Chemistry Chemical Probe Library Synthesis

Supplemental Evidence: Absence of Kinase Activity Reduces Off-Target Risk in Inflammatory Models

The compound's core structure lacks the critical 4-anilino pharmacophore required for potent EGFR inhibition (comparator PD 153035 IC50 = 0.025 nM), thereby predicting a significantly reduced risk of kinase-related toxicities and enabling safer investigation in non-oncology models [1].

Kinase Selectivity Prediction
Class-level
Predicted EGFR IC50 >10 µM vs PD 153035 EGFR IC50 0.025 nM
Predicted low kinase interference for non-oncology pathway studies
Inferred from SAR; direct kinase profiling pending
Selectivity Drug Safety Inflammatory Disease

Strategic Application Scenarios for 6,7-Dimethoxy-2-[(pyridin-2-ylmethyl)sulfanyl]quinazolin-4-ol Based on Quantitative Evidence


Investigating Allosteric Modulation of Molybdenum Hydroxylases for Hyperuricemia

Leveraging its class-based Ki range of 66–753 µM against xanthine oxidase, this compound serves as a critical tool compound to explore allosteric inhibition mechanisms distinct from the standard xanthine oxidase inhibitors [1]. Its use is indicated for in vitro studies on enzyme kinetics and pharmacophore modeling where competitive ATP-binding site inhibitors would be ineffective.

Advanced Chemical Biology: Designing a 'Kinase-Silent' Probe for Non-Oncology Targets

The predicted >400,000-fold selectivity window over EGFR (based on the absence of the 4-anilino pharmacophore) makes this compound ideal for studying antiulcer or anti-inflammatory pathways without the confounding effects of kinase inhibition [1]. Its favorable physicochemical properties, including a cLogP of ~3.4, support its use in cellular models requiring efficient membrane permeability.

Diversity-Oriented Synthesis (DOS) for Creating 3D-Privileged Libraries

The compound's validated role as a precursor to quinazolinylthieno[2,3-b]pyridines via a Thorpe-Ziegler cyclization supports its procurement for DOS campaigns [1]. Unlike simpler 4-chloroquinazoline building blocks, this intermediate enables rapid expansion into thieno-fused heterocyclic systems, directly addressing the demand for compounds with higher sp3 character.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Complexity

With a 600% increase in rotatable bonds and a 47% greater molecular weight versus parent scaffolds, this reagent is ideally suited for SAR studies that aim to correlate molecular complexity with binding entropy and target residence time [1]. Its use can significantly enhance the diversity of a screening library aimed at difficult-to-drug targets.

Application
Selection Property
Validation Focus
Molybdenum hydroxylase allosteric probe studies
Non-kinase inhibition profile
Enzyme kinetics & pharmacophore modeling
Non-oncology cellular pathway chemical probe
Predicted low EGFR kinase activity
Pathway selectivity & membrane permeability
Diversity-oriented synthesis of 3D scaffolds
Thioether cyclization handle
Thieno-fused heterocycle generation
SAR studies on molecular complexity
High conformational flexibility
Binding entropy & residence time correlation
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